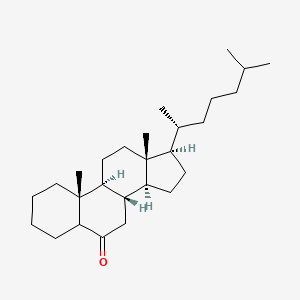
Cholestan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholestan-6-one is a steroidal ketone with the molecular formula C27H46O It is a derivative of cholesterol and is characterized by the presence of a ketone group at the 6th position of the cholestane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholestan-6-one can be synthesized through several methods. One common approach involves the oxidation of cholesterol. For instance, the oxidation of cholesterol using reagents such as chromium trioxide or pyridinium chlorochromate can yield this compound . Another method involves the hydrogenation of cholest-4-en-3-one in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of cholesterol. The process is optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Cholestan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form cholestane-3,6-dione.
Reduction: Reduction of this compound can yield cholestan-6-ol.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide and pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of this compound.
Substitution: Thionyl chloride in pyridine can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cholestane-3,6-dione.
Reduction: Cholestan-6-ol.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Cholestan-6-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of cholestan-6-one involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit the production of nitric oxide and pro-inflammatory cytokines in microglial cells . This inhibition is mediated through the suppression of key signaling pathways involved in inflammation, such as the NF-κB pathway .
Comparaison Avec Des Composés Similaires
Cholestan-6-one can be compared with other similar compounds, such as:
Cholestane-3,6-dione: Both compounds are derived from cholesterol, but cholestane-3,6-dione has an additional ketone group at the 3rd position.
Cholestan-6-ol: This compound is the reduced form of this compound and contains a hydroxyl group instead of a ketone group at the 6th position.
Cholestan-5,6-epoxide: This compound contains an epoxide group at the 5th and 6th positions and has different chemical reactivity compared to this compound.
This compound is unique due to its specific structural features and the variety of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
22033-82-5 |
|---|---|
Formule moléculaire |
C27H46O |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24?,26-,27-/m1/s1 |
Clé InChI |
WSSZZUWWCXSGKJ-WFDUKQKSSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCCC4)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



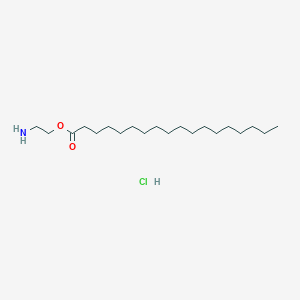
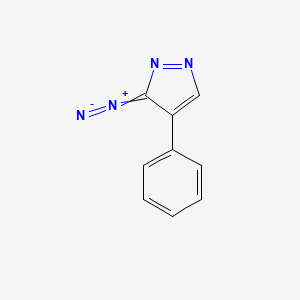

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


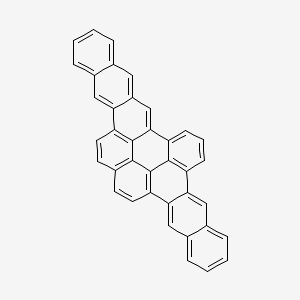

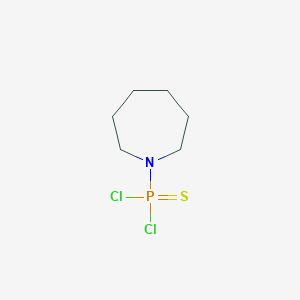
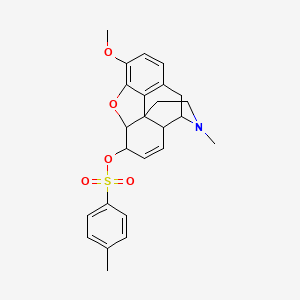
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)


